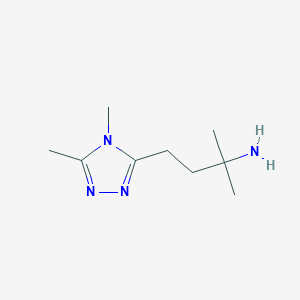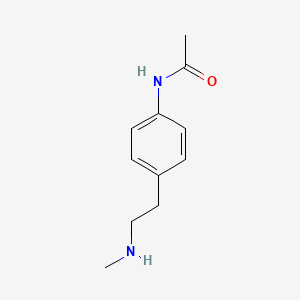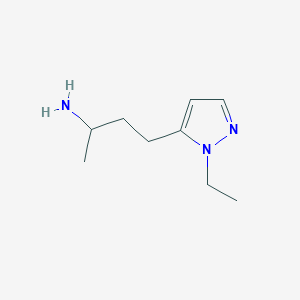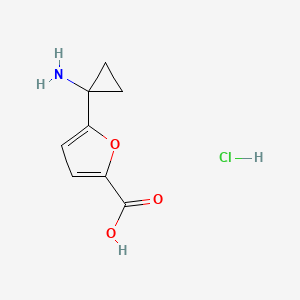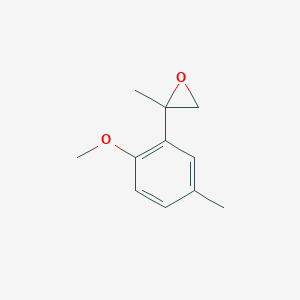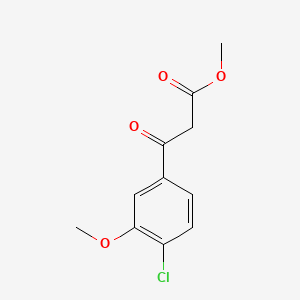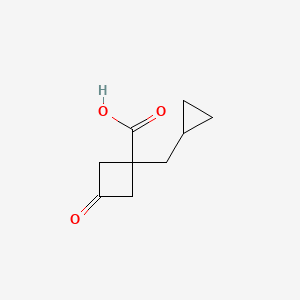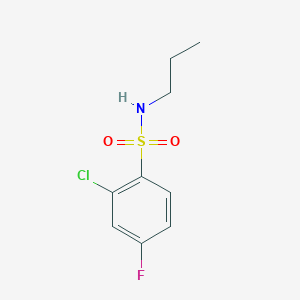![molecular formula C12H26ClN B13525567 1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a propan-2-yl group and an amine group.
Preparation Methods
The synthesis of 1-[4-(propan-2-yl)cyclohexyl]propan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexyl derivatives with propan-2-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and purity of the compound.
Chemical Reactions Analysis
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yl)cyclohexyl]propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[4-(Propan-2-yl)cyclohexyl]propan-2-amine hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler compound with a similar cyclohexyl ring but without the propan-2-yl group.
Propan-2-amine: A compound with a similar amine group but without the cyclohexyl ring.
Cyclohexylpropan-2-amine: A compound with both the cyclohexyl ring and the propan-2-yl group but in different positions.
The uniqueness of 1-[4-(propan-2-yl)cyclohexyl]propan-2-amine hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H26ClN |
|---|---|
Molecular Weight |
219.79 g/mol |
IUPAC Name |
1-(4-propan-2-ylcyclohexyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-9(2)12-6-4-11(5-7-12)8-10(3)13;/h9-12H,4-8,13H2,1-3H3;1H |
InChI Key |
LSBHLEOWVUXAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


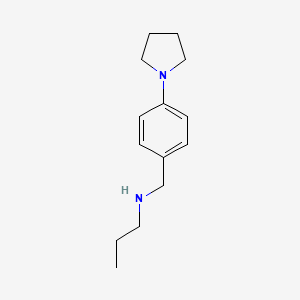
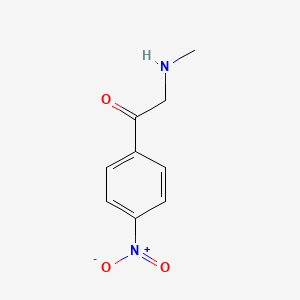
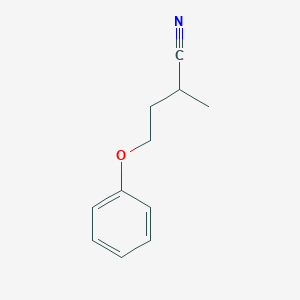
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)

